4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a brominated and trifluoromethylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the brominated and trifluoromethylated pyridine derivative. This is followed by the formation of the piperazine intermediate and finally, the coupling of the piperazine with the pyrimidine ring.
Bromination and Trifluoromethylation of Pyridine: The initial step involves the bromination of pyridine at the 3-position and the introduction of a trifluoromethyl group at the 5-position. This can be achieved using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide (CF3I) under specific reaction conditions.
Formation of Piperazine Intermediate: The next step involves the synthesis of the piperazine intermediate. This can be done by reacting the brominated and trifluoromethylated pyridine with piperazine under suitable conditions.
Coupling with Pyrimidine: The final step involves the coupling of the piperazine intermediate with a pyrimidine derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated or reduced derivatives.
Scientific Research Applications
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and piperazine derivatives.
Material Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Pharmaceutical Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- 4-{4-[3-Methyl-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Uniqueness
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds may not. This uniqueness can be leveraged in the design of novel compounds with enhanced biological or material properties.
Properties
Molecular Formula |
C14H13BrF3N5 |
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Molecular Weight |
388.19 g/mol |
IUPAC Name |
4-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13BrF3N5/c15-11-7-10(14(16,17)18)8-20-13(11)23-5-3-22(4-6-23)12-1-2-19-9-21-12/h1-2,7-9H,3-6H2 |
InChI Key |
ALGUICHIGAZTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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